molecular formula C18H18N2O3 B12395817 Tubulin polymerization-IN-36

Tubulin polymerization-IN-36

Cat. No.: B12395817
M. Wt: 310.3 g/mol
InChI Key: NVERMUKDZOJJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-36 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization-IN-36 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity to tubulin.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations in industrial production include:

    Reaction Temperature and Pressure: Optimizing these parameters to ensure efficient reactions.

    Catalysts and Solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-36 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to tubulin.

    Substitution: Substitution reactions are commonly used to introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Organic solvents such as dichloromethane, methanol, and acetonitrile are commonly used in these reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.

Scientific Research Applications

Tubulin polymerization-IN-36 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the polymerization dynamics of tubulin and the effects of various inhibitors on microtubule formation.

    Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt microtubule dynamics and inhibit cell division.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting microtubule dynamics.

Mechanism of Action

Tubulin polymerization-IN-36 exerts its effects by binding to the colchicine binding site on tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network within cells. The disruption of microtubules interferes with various cellular processes, including cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-36.

    Vinblastine: Another tubulin inhibitor that disrupts microtubule dynamics but binds to a different site on tubulin.

    Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory action of this compound.

Uniqueness

This compound is unique in its specific binding affinity to the colchicine binding site on tubulin, which allows for selective inhibition of tubulin polymerization. This specificity makes it a valuable tool in research and a potential therapeutic agent with fewer side effects compared to other tubulin inhibitors .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

7-[(3,5-dimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole

InChI

InChI=1S/C18H18N2O3/c1-21-15-5-12(6-16(7-15)22-2)9-20-10-14-4-3-13-8-19-23-18(13)17(14)11-20/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

NVERMUKDZOJJGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C3CCC4=C(C3=C2)ON=C4)OC

Origin of Product

United States

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